4-Chloro-2-fluorobenzotrifluoride
Overview
Description
4-Chloro-2-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4 and a molecular weight of 198.55 g/mol . It is a colorless to pale yellow liquid with a faint, sweet odor . This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with three trifluoromethyl groups . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzotrifluoride typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzotrichloride . This intermediate is then subjected to fluorination using hydrogen fluoride under controlled conditions of temperature and pressure to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The use of catalysts and initiators can enhance the efficiency of the chlorination and fluorination steps .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
4-Chloro-2-fluorobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluorobenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds . The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity, making it a valuable compound in various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 2-position.
2-Chloro-4-fluorobenzotrifluoride: Similar but with different positions of chlorine and fluorine atoms.
Parachlorobenzotrifluoride: Another similar compound with a different arrangement of substituents.
Uniqueness
4-Chloro-2-fluorobenzotrifluoride is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-chloro-2-fluoro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYSPQZUGVNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557709 | |
Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-59-4 | |
Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.